AGI-5198 - 1355326-35-0

AGI-5198

Catalog Number: EVT-258111
CAS Number: 1355326-35-0
Molecular Formula: C27H31FN4O2
Molecular Weight: 462.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AGI-5198 is a potent and selective small-molecule inhibitor of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. [] This enzyme is commonly found mutated in various cancers, including gliomas, chondrosarcomas, acute myeloid leukemia (AML), and intrahepatic cholangiocarcinomas. [, , , ] AGI-5198 specifically targets the mutated form of IDH1 (IDH1MUT), which harbors a gain-of-function mutation, most commonly at the R132 residue. This mutated enzyme produces the oncometabolite D-2-hydroxyglutarate (D-2HG) instead of its usual product, α-ketoglutarate (α-KG). [, , , , ] AGI-5198 effectively inhibits the production of D-2HG by binding to the mutated IDH1 enzyme and blocking its activity. [, , , , , , ] As such, AGI-5198 serves as a crucial tool in scientific research for investigating the role of IDH1 mutations and the oncometabolite D-2HG in cancer development, progression, and treatment response. [, , , , , , , , , , , ]

Mechanism of Action

AGI-5198 specifically inhibits the mutated IDH1 enzyme by binding to its active site. [] This binding prevents the conversion of α-ketoglutarate to D-2-hydroxyglutarate, effectively reducing D-2HG levels in IDH1-mutated cancer cells. [, , , , ] By blocking D-2HG production, AGI-5198 interferes with the oncometabolite's ability to dysregulate cellular processes such as DNA and histone methylation, ultimately affecting gene expression and cellular differentiation. [, , , ]

  • Decreased D-2HG levels: Multiple studies confirm a significant reduction in D-2HG levels in various IDH1-mutated cancer cell lines upon AGI-5198 treatment. [, , , , , ]
  • Histone demethylation: AGI-5198 treatment induces demethylation of histone marks such as H3K9me3, suggesting a reversal of the hypermethylation phenotype caused by D-2HG. [, ]
  • Gene expression changes: Blocking D-2HG production leads to alterations in gene expression, particularly upregulating genes associated with cell differentiation. [, ]
Applications
  • Investigate the role of IDH1MUT and D-2HG in cancer: AGI-5198 allows researchers to dissect the specific contributions of IDH1 mutations and D-2HG to various aspects of cancer development, including cell proliferation, invasion, metabolism, and treatment response. [, , , , , , , , , , , ]
  • Evaluate the therapeutic potential of targeting IDH1MUT: AGI-5198 serves as a proof-of-concept inhibitor, demonstrating that targeting IDH1MUT can impact cancer cell behavior and potentially enhance the efficacy of other treatments like radiotherapy or chemotherapy. [, , , , ]
  • Identify potential biomarkers for IDH1MUT cancers: The changes observed in D-2HG levels and other metabolites upon AGI-5198 treatment can help identify potential biomarkers for diagnosing and monitoring IDH1-mutated cancers. [, , ]
  • Develop novel therapeutic strategies: Studying the effects of AGI-5198 in combination with other treatments, such as PARP inhibitors or BET inhibitors, provides insights for developing more effective multimodality treatment approaches for IDH1-mutated cancers. [, , ]
Future Directions
  • Further investigation of resistance mechanisms: Understanding how cancer cells develop resistance to AGI-5198 is crucial for improving its therapeutic potential and designing more effective IDH1MUT inhibitors. []
  • Exploring combination therapies: Investigating the synergistic effects of AGI-5198 with other targeted therapies, immunotherapies, or metabolic inhibitors could lead to novel treatment strategies for IDH1-mutated cancers. [, , ]
  • Developing in vivo imaging techniques: Creating radiolabeled analogs of AGI-5198 could enable non-invasive imaging of IDH1MUT expression in tumors, aiding in diagnosis, monitoring treatment response, and understanding tumor biology. [, ]
  • Validating D-2HG as a clinical biomarker: Further studies are needed to validate the utility of D-2HG as a reliable biomarker for diagnosis, prognosis, and treatment response in different types of IDH1-mutated cancers. [, , ]
  • Elucidating the role of WT.IDH1 in IDH1MUT cancers: While AGI-5198 specifically targets IDH1MUT, investigating the interplay between mutant and wild-type IDH1 in cancer cells is crucial for fully understanding the consequences of IDH1 mutations and developing optimal therapeutic strategies. []

D-2-Hydroxyglutarate (D-2HG)

Compound Description: D-2-Hydroxyglutarate (D-2HG) is an oncometabolite produced by mutant Isocitrate Dehydrogenase 1 (IDH1) enzymes, specifically those carrying mutations like R132H. These mutations confer a neomorphic activity upon IDH1, causing it to convert α-ketoglutarate to D-2HG instead of its usual product. D-2HG is known to inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and contributing to tumorigenesis [, ].

Relevance: D-2HG is the primary product of the mutant IDH1 enzyme that AGI-5198 aims to inhibit. Multiple studies demonstrate that AGI-5198 effectively reduces D-2HG levels in various cell lines carrying IDH1 mutations [, , , , , , , ]. The decrease in D-2HG levels is often associated with the reversal of some tumorigenic properties, highlighting the importance of D-2HG as a therapeutic target in IDH1-mutated cancers.

Relevance: α-KG is the natural substrate of IDH1, and its conversion to D-2HG is blocked by AGI-5198 [, ]. Studies suggest that restoring the normal metabolic flux through the IDH1 pathway by inhibiting D-2HG production might be a viable therapeutic strategy in IDH1-mutated cancers.

Octyl-(R)-2-hydroxyglutarate (Octyl-2HG)

Compound Description: Octyl-(R)-2-hydroxyglutarate (Octyl-2HG) is a cell-permeable precursor of (R)-2-hydroxyglutarate (R-2HG) []. It is used to mimic the effects of intracellular R-2HG accumulation observed in IDH1-mutant cancers.

Relevance: While not directly inhibiting Octyl-2HG, studies employing this compound provide insights into the mechanism of action of AGI-5198. For instance, research shows that Octyl-2HG, similar to IDH1R132H, induces resistance to histone deacetylase inhibitors (HDACi) in glioblastoma cells, which can be reversed by AGI-5198 treatment []. This finding suggests that AGI-5198, by reducing D-2HG levels, might sensitize IDH1-mutated cancers to HDACi therapy.

AGI-6780

Compound Description: AGI-6780 is a small-molecule inhibitor that specifically targets mutant IDH2 [, ]. Similar to IDH1 mutations, mutations in IDH2 also lead to the production of D-2HG and contribute to cancer development.

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is a commonly used chemotherapeutic agent for treating glioblastoma, a type of brain tumor. TMZ causes DNA damage and induces cell death [].

Relevance: While not structurally related to AGI-5198, studies have explored combining TMZ with AGI-5198 for enhanced therapeutic benefit in IDH1-mutated gliomas [, ]. Results suggest that the combination therapy might improve treatment efficacy, highlighting the potential of combining IDH1 mutation-targeted therapies with conventional chemotherapy.

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapeutic agent widely used in treating various cancer types, including glioblastoma. It functions by inducing DNA damage and triggering cell death [, ].

Poly (ADP-ribose) polymerase inhibitors (PARPi)

Compound Description: Poly (ADP-ribose) polymerase inhibitors (PARPi) are a class of drugs that target PARP enzymes involved in DNA repair mechanisms, particularly in response to DNA damage caused by chemotherapy or radiotherapy []. Inhibiting PARP can enhance the sensitivity of cancer cells to these treatments.

Relevance: Studies suggest that IDH1-mutated cancers, due to impaired DNA repair mechanisms, might be more vulnerable to treatment with PARPi []. Furthermore, combining AGI-5198 with a PARPi and hyperthermia was found to be highly effective in killing IDH1-mutated cancer cells compared to wild-type cells []. This finding indicates a potential synergistic effect between AGI-5198 and PARPi, making them a promising combination therapy for IDH1-mutated cancers.

Properties

CAS Number

1355326-35-0

Product Name

AGI-5198

IUPAC Name

N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide

Molecular Formula

C27H31FN4O2

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C27H31FN4O2/c1-19-9-6-7-14-24(19)26(27(34)30-22-11-4-3-5-12-22)32(23-13-8-10-21(28)17-23)25(33)18-31-16-15-29-20(31)2/h6-10,13-17,22,26H,3-5,11-12,18H2,1-2H3,(H,30,34)

InChI Key

FNYGWXSATBUBER-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=CN=C4C

Solubility

Soluble in DMSO, not in water

Synonyms

AGI5198; AGI-5198; AGI 5198; IDHC35; IDH-C35; IDH C35.

Canonical SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=CN=C4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.